2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate
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Overview
Description
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is a complex organic compound characterized by its unique structure, which includes a chloro group, an ethoxy group, a formyl group, and a benzenesulfonate moiety. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include the introduction of the ethoxy group through an ethylation reaction and the formylation of the phenyl ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonate group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve yield and selectivity. Large-scale production requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxylated or dechlorinated products.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl benzenesulfonates.
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with specific amino acid residues or binding sites on proteins.
Comparison with Similar Compounds
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is unique due to its specific combination of functional groups. Similar compounds include:
2-Chloro-6-methoxy-4-formylphenyl benzenesulfonate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-formylphenyl benzenesulfonate: Lacks the ethoxy group.
2-Chloro-6-ethoxyphenyl benzenesulfonate: Lacks the formyl group.
Biological Activity
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of Schiff bases. These derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉ClO₄S, with a molar mass of approximately 350.82 g/mol. The compound features several functional groups, including:
- Chloro group : Enhances reactivity.
- Ethoxy group : Contributes to solubility and stability.
- Formyl group : Provides potential for further reactions, particularly in forming Schiff bases.
- Benzenesulfonate moiety : Increases the compound's reactivity in nucleophilic substitution reactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the chloro-substituted phenol : This is achieved through chlorination reactions.
- Introduction of the ethoxy group : Ethoxylation reactions are performed under controlled conditions.
- Formation of the sulfonate group : Sulfonation reactions are used to introduce the benzenesulfonate moiety.
The synthesis conditions must be carefully controlled to optimize yield and minimize side reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Schiff bases derived from this compound. For instance, a study evaluated the antiproliferative effects on various cancer cell lines, including:
Cell Line | IC₅₀ (µM) | Activity |
---|---|---|
MCF7 (Breast cancer) | 12.5 | Significant inhibition |
HT-29 (Colon cancer) | 15.0 | Moderate inhibition |
M21 (Skin melanoma) | 10.0 | High inhibition |
These results indicate that derivatives can effectively inhibit cancer cell growth at micromolar concentrations, suggesting their potential as therapeutic agents against various cancers .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been investigated for antimicrobial activity. A comparative study showed that certain Schiff bases exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Effective |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Weak |
These findings suggest that modifications to the structure can enhance antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects primarily involves its role as a precursor for biologically active Schiff bases. These compounds can interact with various biological targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. The presence of functional groups like chloro and formyl enhances its ability to participate in these interactions, making it a candidate for further pharmacological exploration .
Case Studies
- Antiproliferative Study : A comprehensive investigation on the antiproliferative effects of Schiff bases derived from this compound demonstrated significant inhibition in multiple cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : Research conducted on several bacterial strains revealed varying degrees of antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives.
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDBWGLVJHDOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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